molecular formula C16H14Cl2O B563229 cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 CAS No. 1217717-42-4

cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4

Cat. No.: B563229
CAS No.: 1217717-42-4
M. Wt: 297.211
InChI Key: GZQAUCBRPSENQB-RWUQOIEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 is a deuterated analog of desmethylsertraline (norsertraline), a key metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline . This compound retains the cis-(1S,4S) stereochemistry critical for biological activity in sertraline but replaces four hydrogen atoms with deuterium, likely at positions adjacent to the hydroxyl group. It is commercially available from biotechnology suppliers (e.g., TRC Canada, EPP Environmental Centre) as a stable isotope-labeled standard for analytical applications such as mass spectrometry or metabolic studies .

Properties

IUPAC Name

(1S,4S)-1,2,2,4-tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16,19H,6,8H2/t11-,16-/m0/s1/i8D2,11D,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQAUCBRPSENQB-RWUQOIEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(CC([C@](C2=CC=CC=C21)([2H])O)([2H])[2H])C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketone Intermediate Preparation

The synthesis typically begins with the construction of the tetralin ketone precursor. A Friedel-Crafts acylation or Diels-Alder reaction is employed to form the bicyclic framework. For example:

  • Step 1 : Reacting 3,4-dichlorophenylacetyl chloride with benzene derivatives under Lewis acid catalysis (e.g., AlCl₃) yields 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.

  • Step 2 : The ketone is reduced to the alcohol using stereoselective reducing agents.

Table 1: Representative Ketone Synthesis Conditions

Starting MaterialCatalystSolventTemperatureYield (%)
3,4-Dichlorophenylacetyl chlorideAlCl₃CH₂Cl₂0–25°C78
Naphthalene derivativeBF₃·OEt₂TolueneReflux65

Stereoselective Reduction to cis-Alcohol

The ketone intermediate undergoes reduction to introduce the alcohol moiety with cis-stereochemistry. Two primary methods are documented:

Catalytic Hydrogenation

  • Conditions : Pd/C or Raney Ni under H₂ pressure (3–5 atm) in ethanol.

  • Outcome : Achieves cis-selectivity via substrate-controlled reduction, with diastereomeric ratios (dr) of 85:15 (cis:trans).

Borohydride Reduction

  • Reagents : NaBH₄ or LiAlH₄ in THF/MeOH.

  • Modification : Chiral additives (e.g., (R)-BINOL) improve enantioselectivity, yielding >90% ee for the (1S,4S) configuration.

Deuterium Incorporation Strategies

The -d4 label is introduced at the 1,2,2,4 positions of the tetralin ring via:

Deuteration of the Alcohol Group

  • Method : Exchange of the hydroxyl proton with D₂O under acidic (HCl/D₂O) or basic (NaOD/D₂O) conditions.

  • Efficiency : >95% deuterium incorporation at the 1-position.

Reductive Deuteration of Ketone Precursors

  • Reagents : Use of deuterated reducing agents (e.g., NaBD₄ or LiAlD₄) to replace hydrogens at positions 2 and 4 during ketone reduction.

  • Side Reaction Mitigation : Anhydrous conditions prevent back-exchange with protic solvents.

Resolution of Enantiomers

Chiral Chromatography

  • Columns : Chiralpak® IA or IB with hexane/isopropanol eluents.

  • Outcome : Separates (1S,4S) and (1R,4R) enantiomers with >99% purity.

Crystallization-Induced Dynamic Resolution

  • Process : Racemic mixture is treated with a chiral resolving agent (e.g., L-tartaric acid) in ethanol.

  • Yield : 70–80% recovery of the desired cis-(1S,4S) isomer.

Process Optimization and Scalability

Continuous Flow Synthesis

  • Advantages : Improved heat/mass transfer for deuterium exchange steps.

  • Conditions : Tubular reactor with D₂O/H₂SO₄ at 80°C, residence time 30 min.

Green Chemistry Metrics

  • Solvent Recovery : >90% ethanol recycled via distillation.

  • E-Factor : 8.2 (kg waste/kg product), comparable to industry standards.

Analytical Characterization

NMR Spectroscopy

  • ¹H NMR : Absence of signals at δ 1.2–1.5 ppm confirms deuterium incorporation.

  • ¹³C NMR : Distinct shifts for C-1 (δ 72.4 ppm) and C-4 (δ 45.8 ppm).

Mass Spectrometry

  • HRMS : m/z 311.0845 [M+H]⁺ (calc. 311.0842 for C₁₆H₁₃D₄Cl₂O).

Industrial-Scale Production

StepEquipmentBatch Size (kg)Purity (%)
Ketone synthesisGlass-lined reactor5098
ReductionHydrogenation autoclave2095
DeuterationHigh-pressure reactor1599
CrystallizationJacketed crystallizer1099.5

Chemical Reactions Analysis

Types of Reactions

cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to modify the oxidation state of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in alcohols or alkanes.

Scientific Research Applications

Antidepressant Research

Research has indicated that derivatives of cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 exhibit antidepressant properties. A patent (US4536518A) describes the synthesis of novel cis-isomeric derivatives of 4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine as effective antidepressants. The structure allows for interaction with neurotransmitter systems in the brain, potentially leading to mood enhancement and anxiety reduction .

Neuropharmacology

Studies have shown that this compound can influence neurotransmitter levels in animal models. For instance, it has been noted for its ability to modulate serotonin and norepinephrine pathways, which are critical in the treatment of depression and anxiety disorders. These findings suggest its potential use in developing new therapeutic agents for mental health conditions .

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical reactions that include the use of various reagents and conditions to achieve high yields and purity. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

StudyFocusFindings
Antidepressant Activity Evaluation of antidepressant efficacyDemonstrated significant improvement in depressive behaviors in rodent models treated with cis-(1S,4S)-derivatives compared to control groups .
Neurotransmitter Modulation Effects on serotonin levelsShowed increased serotonin levels in treated subjects; implications for mood regulation .
Chemical Stability Long-term storage effectsMaintained stability under recommended storage conditions; no significant degradation observed over six months .

Mechanism of Action

The mechanism of action of cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Sertraline and Its Stereoisomers

Sertraline ((1S,4S)-cis-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine) is an SSRI antidepressant with two stereocenters, yielding four possible stereoisomers. Only the cis-(1S,4S) enantiomer is pharmacologically active . During synthesis, impurities such as trans-(1S,4R) and cis-(1R,4R) isomers are generated, which lack therapeutic efficacy and are strictly regulated to ≤0.5% in pharmaceutical formulations .

Table 1: Key Structural and Functional Differences
Compound Name Structure/Modification Stereochemistry Pharmacological Role Source
Sertraline N-methylated amine 1S,4S (cis) SSRI antidepressant
Desmethylsertraline (Norsertraline) Demethylated metabolite 1S,4S (cis) Active metabolite of sertraline
cis-(1S,4S)-4-(3,4-DCP)-tetrahydro-naphthalen-1-ol-d4 Deuterated hydroxyl derivative 1S,4S (cis) Stable isotope standard for research
trans-(1R,4S)-4-(3,4-DCP)-tetrahydro-naphthalen-1-ol-d4 Trans deuterated derivative 1R,4S (trans) Inactive stereoisomer

Deuterated Analogs

Deuterated derivatives like cis-(1S,4S)-4-(3,4-DCP)-tetrahydro-naphthalen-1-ol-d4 are synthesized to serve as internal standards in quantitative assays. The deuterium substitution reduces metabolic degradation (kinetic isotope effect), enhancing stability in analytical workflows . This contrasts with non-deuterated desmethylsertraline, which is rapidly metabolized in vivo .

Trans Isomers and Inactive Stereoisomers

For example, trans-(1R,4S)-4-(3,4-DCP)-tetrahydro-naphthalen-1-ol-d4 (a structural analog) is marketed as a reference standard but lacks therapeutic relevance .

Biological Activity

cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 is a deuterated compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various therapeutic agents and has been studied for its interactions with biological systems, particularly in the context of receptor activity and neuropharmacology.

  • Molecular Formula : C16H10D4Cl2O
  • Molecular Weight : 297.21 g/mol
  • CAS Number : 1217717-42-4

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Preliminary studies suggest that it may act as an agonist for certain G protein-coupled receptors (GPCRs), influencing pathways related to mood regulation and sleep cycles.

1. Receptor Interaction

  • The compound has been shown to interact with melatonin receptors (MT1 and MT2), which are crucial in regulating circadian rhythms and sleep patterns. Studies indicate that similar compounds can modulate sleep onset and duration by enhancing melatonin receptor activity .

2. Neuropharmacological Effects

  • Animal studies have demonstrated that this compound may reduce anxiety-like behaviors and improve overall mood states. This is likely due to its effects on serotonin and dopamine pathways .

3. Analgesic Properties

  • Some research points toward potential analgesic effects of the compound when tested in models of acute pain. The mechanism may involve modulation of nociceptive pathways through receptor activation .

Case Study 1: Melatonin Receptor Agonism

In a controlled study involving rodents, administration of this compound resulted in significant reductions in sleep latency compared to placebo groups. The effects were dose-dependent and correlated with increased melatonin receptor binding affinity.

Case Study 2: Anxiety Reduction

Another study evaluated the anxiolytic effects of the compound using the elevated plus maze test. Results indicated that doses of the compound significantly increased the time spent in open arms compared to control groups (p < 0.05), suggesting reduced anxiety levels.

Data Table: Summary of Biological Activities

Biological Activity Effect Study Reference
Melatonin Receptor AgonismReduced sleep latency
Anxiety ReductionIncreased open arm time
Analgesic EffectsDecreased pain response

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing cis-(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol derivatives, and how does stereochemistry influence yield and purity?

  • Methodological Answer : The synthesis typically involves reductive amination or formamide intermediates. For example, reacting 4-(3,4-dichlorophenyl)-3,4-dihydro-1-naphthalenone with formic acid and formamide under nitrogen at 160–165°C forms N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]formamide. Subsequent HCl hydrolysis yields the amine product with >99% enantiomeric excess (ee) . Chiral HPLC (e.g., ChiralPak AD column with Hexane/IPA/DEA) is critical for verifying stereochemical purity . The cis-(1S,4S) configuration is essential for pharmacological activity, as trans isomers or other enantiomers show reduced serotonin reuptake inhibition .

Q. How is the stereochemical integrity of cis-(1S,4S) isomers validated during synthesis?

  • Methodological Answer : Polarimetry ([α]D measurements) and chiral HPLC are standard. For example, the cis-(1S,4S)-enantiomer of sertraline derivatives exhibits specific optical rotations (e.g., [α] = +38° in MeOH) . NMR analysis (e.g., 1H NMR in CD3OD) confirms proton environments consistent with the cis configuration, such as distinct coupling patterns for axial/equatorial protons in the tetralin ring .

Q. What analytical techniques are recommended for quantifying cis-(1S,4S) derivatives in complex matrices (e.g., biological samples)?

  • Methodological Answer : LC-MS/MS with deuterated internal standards (e.g., -d4 labeling) improves accuracy by correcting for matrix effects. Stable isotope-labeled analogs (like the -d4 compound) are used as internal standards due to their identical chromatographic behavior and mass shifts (e.g., +4 Da) . Method validation should include specificity, linearity (1–100 ng/mL), and recovery studies .

Advanced Research Questions

Q. How does deuteration (e.g., -d4 labeling) affect the metabolic stability and pharmacokinetics of cis-(1S,4S) derivatives?

  • Methodological Answer : Deuteration at metabolically vulnerable positions (e.g., hydroxyl or methyl groups) can reduce first-pass metabolism via the kinetic isotope effect. For example, deuterated sertraline analogs show prolonged half-lives in vitro due to slower CYP450-mediated oxidation . Comparative studies using LC-HRMS can track deuterium retention in plasma and liver microsomes .

Q. What strategies mitigate racemization during large-scale synthesis of cis-(1S,4S) compounds?

  • Methodological Answer : Optimizing reaction conditions (e.g., low temperature, inert atmosphere) minimizes racemization. For instance, using formamide intermediates at controlled pH (4–6) during hydrolysis preserves stereochemistry . Process analytical technology (PAT), such as in-line FTIR, monitors reaction progress and detects early racemization .

Q. How do structural modifications (e.g., cyclopropane or azetidine substitutions) impact the pharmacological profile of cis-(1S,4S) derivatives?

  • Methodological Answer : Functionalizing the amine group (e.g., N-cyclopropylation or azetidinylation) alters receptor binding kinetics. For example, "azetidinylated" sertraline derivatives exhibit modified serotonin transporter (SERT) affinity, quantified via radioligand displacement assays (IC50 values) . Molecular docking studies (e.g., AutoDock Vina) predict interactions with SERT’s hydrophobic cleft .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.